molecular formula C10H16N2O3S B1334465 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS No. 6837-92-9

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Cat. No. B1334465
CAS RN: 6837-92-9
M. Wt: 244.31 g/mol
InChI Key: RTALNXDPLAIQCQ-UHFFFAOYSA-N
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Description

The compound 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a derivative of 4-aminobenzenesulfonamide, which is a known scaffold for the development of various pharmaceutical agents. The presence of the amino and hydroxy groups on the benzene ring, along with the sulfonamide functionality, suggests potential for biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms, which are enzymes involved in many physiological processes including respiration and the regulation of pH .

Synthesis Analysis

The synthesis of amino-benzenesulfonamide derivatives, including those with branched-alkylamide moieties, has been explored in the context of anticonvulsant activity. These compounds have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isoforms, which is a key step in understanding their potential as therapeutic agents . Additionally, a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been developed via direct N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a method that could potentially be applied to the synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has been determined using X-ray diffraction, which provides insight into the arrangement of atoms within the crystal and the potential tautomeric forms of the molecule . This structural information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of aminobenzenesulfonamide derivatives can be inferred from studies on similar compounds. For instance, o-Amino-N-hydroxybenzenesulfonamides have been shown to react with aldehydes to prepare fused-ring systems, indicating that the amino and hydroxy groups on the benzene ring can participate in chemical reactions to form more complex structures . This reactivity could be relevant to the chemical behavior of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be studied through various spectroscopic techniques, such as FT-IR, Raman, UV-vis, and NMR, as well as through computational methods like density functional theory (DFT). These analyses provide information on the vibrational wavenumbers, chemical shifts, electronic absorption wavelengths, and the distribution of electrons within the molecule, which are important for understanding the compound's behavior in different environments . The Hirshfeld surface analysis and NBO analysis can further elucidate intermolecular interactions and intramolecular hydrogen bonding, respectively, which are key factors in the compound's stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Compound Formation

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide serves as a key component in various chemical syntheses. Studies show its involvement in the formation of fused-ring systems, such as 1,2,4-benzothiadiazines, where o-amino-N-hydroxybenzenesulfonamides react with aldehydes to create these complex structures (Wei, Bell, & Childress, 1966). Additionally, it is used in the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides, which have potential medicinal properties (Suzue & Irikura, 1968).

Pharmacological Research

While avoiding drug use and dosage details, it's noteworthy that 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives have been studied for their pharmacological potentials. For instance, derivatives of N-aryl-o-hydroxybenzenesulfonamide have been synthesized as potential fasciolicides, substances used to treat liver fluke infections (Shen Jun-ju, 2004).

Antitumor Properties

In the field of cancer research, sulfonamide-focused libraries, including derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, have been evaluated for their antitumor properties. Some compounds from these libraries have shown potent cell cycle inhibition and have advanced to clinical trials, demonstrating significant potential in oncology (Owa et al., 2002).

Photodynamic Therapy

In recent developments, derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide have been incorporated into zinc phthalocyanine complexes, showing high singlet oxygen quantum yields. These properties are crucial for photodynamic therapy applications in cancer treatment, indicating a promising avenue for therapeutic interventions (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Characterization and Analysis

The compound has been characterized in various studies, confirming its structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These characterizations are essential for understanding its chemical properties and potential applications in different research domains (Naganagowda & Petsom, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTALNXDPLAIQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397650
Record name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

CAS RN

6837-92-9
Record name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hügle, P Regenass, R Warstat, M Hau… - Journal of Medicinal …, 2020 - ACS Publications
Various malignant human diseases show disturbed signaling pathways due to increased activity of proteins within the epigenetic machinery. Recently, various novel inhibitors for …
Number of citations: 9 pubs.acs.org

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